
phthalic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form this compound. The isotopic labeling is achieved by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
The industrial production of this compound typically involves the oxidation of naphthalene or ortho-xylene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to produce this compound. For the labeled version, carbon-13 labeled precursors are used in the oxidation process .
Chemical Reactions Analysis
Types of Reactions
phthalic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic anhydride.
Reduction: Reduction of this compound can yield phthalide.
Substitution: This compound can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Phthalic anhydride.
Reduction: Phthalide.
Substitution: Phthalate esters and phthalamides.
Scientific Research Applications
Industrial Applications
1.1 Plasticizers
Phthalic acid esters (PAEs) are widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. They account for approximately 65% of global plasticizer consumption, primarily in products such as:
- Building materials : Paints, flooring, and sealants.
- Automotive components : Interior upholstery and wiring.
- Consumer goods : Toys, shower curtains, and rain gear .
1.2 Phthalic Anhydride Production
Phthalic anhydride, derived from this compound, is crucial for manufacturing unsaturated polyesters, resins, and dyes. It is produced through the oxidation of naphthalene or o-xylene and is integral in:
- Coatings : Providing durability and resistance to weathering.
- Adhesives : Enhancing bonding properties in various substrates .
Agricultural Applications
This compound is utilized in agrochemicals as a precursor for producing fungicides and insecticides. Its derivatives help improve crop yield by protecting plants from pests and diseases. For example:
- Fungicides : Effective against fungal pathogens affecting crops.
- Insecticides : Targeting specific pests while minimizing harm to beneficial insects .
Pharmaceutical Applications
In the pharmaceutical industry, phthalates derived from this compound are used in drug formulations for controlled release mechanisms. They are found in:
- Gastrointestinal drug coatings : Allowing for targeted delivery of medications.
- Nutritional supplements : Enhancing bioavailability of active ingredients .
Environmental Applications
Recent studies have highlighted the potential of using microorganisms to degrade this compound in contaminated environments. For instance:
- A strain of bacteria (B3) demonstrated a degradation efficiency of 70%, significantly reducing this compound levels in soil and improving plant growth metrics compared to untreated controls .
Case Study 1: Phthalate Degradation in Soil
A pot experiment investigated the impact of this compound on tobacco plants' growth while assessing the effectiveness of bacterial strain B3 in degrading this compound in soil. Results indicated that:
- Tobacco plants treated with this compound exhibited stunted growth.
- The addition of strain B3 improved plant height and biomass, showcasing the potential for bioremediation strategies involving this compound degradation .
Case Study 2: Phthalates in Consumer Products
Research revealed that PAEs are prevalent in various consumer products, raising concerns about potential health risks due to their endocrine-disrupting properties. Regulatory bodies are increasingly scrutinizing their use, particularly in children's toys and medical devices .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Plastics | PVC products, toys, building materials | Flexibility, durability |
Agriculture | Fungicides, insecticides | Improved crop protection |
Pharmaceuticals | Drug coatings | Controlled release mechanisms |
Environmental Science | Biodegradation studies | Remediation of contaminated soils |
Mechanism of Action
phthalic acid exerts its effects by interacting with various molecular targets and pathways. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions. Additionally, it interacts with peroxisome proliferator-activated receptors, which play a role in lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
phthalic acid is similar to other this compound derivatives such as:
Isothis compound: Differing in the position of the carboxyl groups on the benzene ring.
Terethis compound: Also differing in the position of the carboxyl groups.
Phthalic Anhydride: The anhydride form of this compound.
Phthalimide: A derivative where the carboxyl groups are converted to an imide.
This compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies .
Biological Activity
Phthalic acid, also known as ortho-phthalic acid, is a di-functional aromatic compound with significant biological activity. It is widely recognized for its role in various biochemical processes and its applications in synthetic organic chemistry. This article delves into the biological activities of this compound, exploring its effects on living organisms, its environmental impact, and its potential therapeutic uses.
Chemical Structure and Properties
This compound has the chemical formula and consists of two carboxylic acid groups attached to a benzene ring. This structure enables it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity : this compound and its derivatives have demonstrated antimicrobial properties. Studies indicate that certain phthalate esters (PAEs) possess allelopathic effects, which enhance plant competitiveness against microbial stress .
- Toxicological Effects : Research has shown that this compound can induce liver enlargement and alter serum lipid profiles in animal models. The monoesters of this compound are particularly noted for their toxic effects, including potential endocrine disruption and reproductive toxicity .
- Catalytic Properties : this compound serves as an efficient catalyst in organic synthesis, particularly in the production of bioactive compounds such as dihydropyrimidinones. Its biodegradable nature makes it an environmentally friendly alternative to traditional catalysts .
1. Antimicrobial Properties
A study highlighted the antimicrobial activity of phthalate esters isolated from natural sources, including plants and fungi. These compounds showed significant inhibition against various bacterial strains, suggesting their potential use in developing natural antimicrobial agents .
2. Toxicological Characterization
A comprehensive toxicological assessment revealed that exposure to this compound can lead to various health issues, including liver toxicity and alterations in lipid metabolism. In controlled studies, rats exposed to high doses exhibited significant physiological changes but no acute mortality .
3. Environmental Impact
This compound's presence in the environment raises concerns about its ecological effects. It has been detected in various ecosystems, affecting both terrestrial and aquatic organisms. The compound's ability to disrupt metabolic processes in plants and microorganisms poses risks to biodiversity .
Table 1: Catalytic Activity of this compound in Organic Synthesis
Entry | This compound (mol %) | Time (min) | Product | Isolated Yields (%) |
---|---|---|---|---|
1 | Catalyst free | 360 | 4a | Not product |
2 | 5 | 40 | 4a | 45 |
3 | 10 | 25 | 4a | 69 |
4 | 15 | 15 | 4a | 85 |
5 | 20 | 15 | 4a | 86 |
This table summarizes the catalytic efficiency of this compound under various conditions, indicating its effectiveness as a green catalyst for synthesizing complex organic molecules .
Table 2: Toxicological Effects of this compound on Animal Models
Study Reference | Exposure Level (mg/kg) | Observed Effects |
---|---|---|
Oishi & Hiraga (1982) | Up to 11,400 | Liver enlargement, serum lipid changes |
Industrial Bio-Test (1958) | Various | No deaths; irritability; recovery within 48 hours |
Calandra (1975) | Intraperitoneal doses | LD50 values: Mice - 4,200; Rats - 13,000 |
This table outlines key findings from toxicological studies on this compound, highlighting both acute and chronic effects observed in animal models .
Q & A
Q. Basic: What are the standard methodologies for synthesizing and purifying phthalic acid in laboratory settings?
This compound is typically synthesized via catalytic oxidation of o-xylene or naphthalene, followed by crystallization. Key steps include:
- Oxidation : Using vanadium pentoxide (V₂O₅) as a catalyst at 320–400°C, with post-reaction neutralization using sodium hydroxide .
- Purification : Recrystallization from hot water or ethanol to remove impurities like unreacted precursors or byproducts (e.g., maleic acid). Purity is verified via melting point analysis (191–193°C) and HPLC (≥99% purity) .
- Challenges : Residual solvents or metal catalysts may require additional ion-exchange chromatography .
Q. Basic: How do researchers detect and quantify this compound in environmental or biological matrices?
Common analytical methods include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC coupled with a BEH Phenyl column for rapid separation (<4 minutes) .
- Sample Preparation : Solid-phase extraction (SPE) for environmental samples (e.g., water, soil) or liquid-liquid extraction for biological fluids (e.g., serum, urine) .
- Validation : Spike-and-recovery experiments (85–110% recovery) and calibration curves (R² > 0.99) ensure accuracy .
Q. Advanced: What experimental strategies address contradictions in this compound toxicity data across studies?
Discrepancies often arise from:
- Model Systems : Differences in in vitro (e.g., cell lines) vs. in vivo (rodent) metabolic pathways. For example, this compound’s embryotoxicity in zebrafish may not extrapolate to mammals due to detoxification mechanisms .
- Dosage Metrics : Normalizing exposure doses by body surface area or metabolic rate reconciles interspecies variability .
- Statistical Reconciliation : Meta-analysis using fixed/random-effects models to identify outliers or confounding variables (e.g., coexposure to phthalate esters) .
Q. Advanced: How can researchers distinguish this compound from its isomers (isophthalic and terephthalic acids) electrochemically?
A novel approach uses ferrocene-based sensors:
- Sensor Design : Ferrocene-conjugated receptors selectively bind this compound via hydrogen bonding, altering redox currents .
- Detection : Cyclic voltammetry shows a 120 mV anodic peak shift for this compound, absent in isomers. Selectivity is validated via competitive binding assays (Kd = 2.3 µM) .
- Limitations : Sensitivity decreases in high-ionic-strength solutions, requiring buffer optimization .
Q. Basic: What protocols ensure reproducible quantification of this compound in polymer additives?
- Extraction : Soxhlet extraction with acetone or dichloromethane, followed by centrifugation to remove particulates .
- Quantification : UPLC-MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) to correct matrix effects .
- Quality Control : Batch-to-batch consistency is ensured via retention time alignment (±0.1 min) and coefficient of variation (<5%) .
Q. Advanced: What mechanistic studies elucidate this compound’s role as a biomarker for phthalate ester exposure?
- Metabolite Tracking : LC-MS/MS detects this compound in urine, correlating with dietary exposure to di-(2-ethylhexyl) phthalate (DEHP). Hydrolysis kinetics are modeled using first-order rate constants (k = 0.25 h⁻¹) .
- Confounding Factors : Adjust for renal clearance rates and concurrent exposure to other phthalates (e.g., di-n-butyl phthalate) via multivariate regression .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Storage : In airtight containers at +20°C to prevent sublimation or moisture absorption .
- PPE : Nitrile gloves and fume hoods to avoid dermal/ocular irritation (pH 2.5 in aqueous solutions) .
- Waste Disposal : Neutralization with sodium bicarbonate before disposal .
Q. Advanced: How do researchers validate novel electrochemical sensors for this compound in real-world samples?
- Selectivity Testing : Expose sensors to structurally similar interferents (e.g., benzoic acid) and measure signal changes (<5% cross-reactivity) .
- Field Validation : Compare sensor results with gold-standard HPLC in environmental water samples (R² > 0.95) .
- Reusability : Assess sensor stability over 50 cycles via peak current retention (>90%) .
Q. Basic: What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Documentation : Detailed reaction parameters (temperature, catalyst load) in supplementary materials .
- Characterization : Report NMR (¹H and ¹³C), FT-IR (C=O stretch at 1680 cm⁻¹), and elemental analysis (±0.3% theoretical) .
- Peer Review : Independent replication by collaborating labs to confirm yield (≥85%) and purity .
Q. Advanced: What computational models predict this compound’s synergistic effects with other pollutants?
- Molecular Dynamics : Simulate interactions with microplastics or heavy metals (e.g., Pb²⁺) using force fields like AMBER .
- Toxicity Prediction : QSAR models trained on ECOTOX data to estimate LC₅₀ values in aquatic organisms .
Properties
IUPAC Name |
phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583975 | |
Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70838-83-4 | |
Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalic acid-carboxy-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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